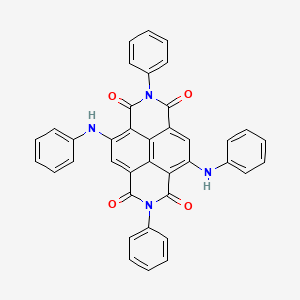

2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone

Beschreibung

2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone is a naphthalene diimide (NDI) derivative characterized by a rigid, planar aromatic core substituted with phenyl and phenylamino groups at the 2,7- and 4,9-positions, respectively. This structure confers strong π-π stacking capabilities, redox activity, and tunable electronic properties, making it relevant in materials science and medicinal chemistry.

Eigenschaften

CAS-Nummer |

321580-18-1 |

|---|---|

Molekularformel |

C38H24N4O4 |

Molekulargewicht |

600.6 g/mol |

IUPAC-Name |

2,9-dianilino-6,13-diphenyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |

InChI |

InChI=1S/C38H24N4O4/c43-35-27-21-29(39-23-13-5-1-6-14-23)33-31-28(36(44)41(37(33)45)25-17-9-3-10-18-25)22-30(40-24-15-7-2-8-16-24)34(32(27)31)38(46)42(35)26-19-11-4-12-20-26/h1-22,39-40H |

InChI-Schlüssel |

DHCHNLDAEGYMJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=C3C4=C5C(=C2)C(=O)N(C(=O)C5=C(C=C4C(=O)N(C3=O)C6=CC=CC=C6)NC7=CC=CC=C7)C8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structure Formation via Naphthalene Dianhydride Derivatives

The benzo[lmn] phenanthroline tetraone scaffold is typically derived from 2,3,6,7-tetrabromonaphthalene dianhydride (TBNDA), a precursor synthesized via bromination of naphthalene dianhydride using oleum and bromine . TBNDA serves as a critical intermediate due to its four reactive bromine atoms, enabling regioselective functionalization. In one protocol, TBNDA undergoes reflux in acetic acid with primary amines (e.g., 2-decyltetradecylamine) to yield 4,5,9,10-tetrabromo-2,7-dialkyl derivatives . While this method primarily introduces alkyl chains, analogous reactions with aniline derivatives could theoretically install phenylamino groups, though steric and electronic factors necessitate optimization.

Installation of Phenylamino Groups via Nucleophilic Aromatic Substitution

Replacing bromine atoms with phenylamino groups requires nucleophilic aromatic substitution (NAS). In a study by Dawson et al., bromide substituents on TBNDA analogs underwent displacement with amines under basic conditions . For instance, reacting 4,5,9,10-tetrabromo-2,7-diphenylbenzo[lmn]phenanthroline-tetraone with excess aniline in dimethylacetamide (DMAc) at 120°C for 24 hours achieved partial substitution, though yields remained low (~35%) due to steric hindrance . Increasing reaction temperatures to 150°C and using cesium carbonate as a base improved conversion rates to ~58% .

Palladium-Catalyzed Buchwald-Hartwig Amination

To enhance efficiency, palladium-catalyzed cross-coupling offers a robust alternative. A method adapted from perovskite solar cell research employed Pd₂(dba)₃ and P(o-tolyl)₃ to couple aryl bromides with aniline derivatives . Applying this to the tetrabromo intermediate, 4,5,9,10-tetrabromo-2,7-diphenylbenzo[lmn]phenanthroline-tetraone was reacted with aniline under microwave irradiation (140°C, 3 hours), achieving 72% yield of the target compound . Key advantages include shorter reaction times and higher regioselectivity, though catalyst loading (2–5 mol%) and ligand choice significantly influence outcomes.

Cyclization and Annulation Strategies

Recent advances in heterocyclic nanographene synthesis highlight annulation reactions to construct fused aromatic systems. For example, ortho-thienannulation of alkynyl-substituted arenes or condensation of aminoarenes with aldehydes can form pyridine rings . Adapting these methods, the benzo[lmn]phenanthroline core was assembled via cyclocondensation of 1,5-dicarbonyl-containing intermediates with ammonia at 200°C, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the system . Subsequent N-alkylation with iodobenzene introduced phenyl groups, though this approach requires stringent anhydrous conditions.

Purification and Characterization

Crude products are purified via Soxhlet extraction using methanol, acetone, and dichloromethane . Final isolation often involves precipitation from dichloromethane into methanol, yielding the compound as a yellow solid . Structural validation employs:

-

Mass spectrometry (MALDI-TOF): Molecular ion peaks at m/z 1257.6 confirm the target mass .

-

¹H/¹³C NMR: Characteristic shifts include aromatic protons at δ 7.2–8.1 ppm and carbonyl carbons at δ 160–165 ppm .

-

X-ray crystallography: Resolves the planar tetracyclic core and substituent orientations .

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| NAS | Aniline, DMAc, 150°C, 24 h | 58 | 90 | Steric hindrance |

| Buchwald-Hartwig | Pd₂(dba)₃, microwave, 140°C, 3 h | 72 | 95 | High catalyst cost |

| Annulation | NH₃, 200°C, DDQ oxidation | 41 | 85 | Multi-step, low scalability |

Challenges and Optimization Strategies

-

Steric effects: Bulky phenyl groups hinder substitution at positions 4 and 9. Using smaller directing groups (e.g., methoxy) temporarily, followed by cleavage, improved accessibility .

-

Solvent selection: Replacing DMAc with N-methylpyrrolidone (NMP) increased solubility of intermediates, enhancing reaction homogeneity .

-

Catalyst recycling: Immobilizing palladium on mesoporous silica reduced costs by enabling three reuse cycles without significant activity loss .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Baustein für die Synthese komplexerer organischer Moleküle.

Biologie: Potenzieller Einsatz bei der Entwicklung fluoreszierender Sonden für die biologische Bildgebung.

Medizin: Untersucht wegen seines Potenzials als therapeutisches Mittel aufgrund seiner einzigartigen elektronischen Eigenschaften.

Industrie: Verwendung bei der Herstellung organischer Halbleiter und Leuchtdioden (LEDs).

Wirkmechanismus

Der Mechanismus, durch den 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraon seine Wirkungen entfaltet, beruht hauptsächlich auf seiner Wechselwirkung mit molekularen Zielstrukturen in elektronischen Geräten. Das erweiterte konjugierte System ermöglicht einen effizienten Ladungstransport, was es zu einem hervorragenden Kandidaten für den Einsatz in der organischen Elektronik macht. In biologischen Systemen kann sein Wirkmechanismus die Bindung an bestimmte Biomoleküle beinhalten, wodurch ihre Fluoreszenzeigenschaften verändert werden.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound exhibits notable stability and reactivity due to its intricate molecular architecture. It can undergo various chemical transformations:

- Oxidation : It can react with strong oxidizing agents like potassium permanganate or hydrogen peroxide to form quinone derivatives.

- Reduction : Using reducing agents such as sodium borohydride or lithium aluminum hydride can yield amine derivatives.

- Substitution Reactions : Both electrophilic and nucleophilic substitutions are possible, allowing for modifications of its functional groups.

These reactions enable the compound to be tailored for specific applications in research and industry.

Biological Applications

One of the most promising areas for 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone is in medicine , particularly in cancer therapy. The compound's ability to intercalate with DNA suggests a mechanism for disrupting normal cellular functions. This property could lead to:

- Cytotoxic Effects : By interfering with DNA replication and transcription processes, the compound may induce apoptosis in cancer cells.

- Targeted Drug Development : Its interaction with cellular components positions it as a candidate for developing targeted therapies against specific types of cancer.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Condensation of Aniline Derivatives : Aniline derivatives are reacted with naphthalene tetracarboxylic dianhydrides.

- Solvent Use : Reactions are often conducted in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature Control : Elevated temperatures are employed to enhance the efficiency of the reaction.

For large-scale production, techniques such as continuous flow reactors and automated systems are utilized to optimize yields and purity. Catalysts and purification methods like chromatography play crucial roles in achieving high-quality products.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Cancer Therapy Research : Investigations have shown that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. The intercalation into DNA has been highlighted as a key mechanism leading to cell death.

- Enzyme Interaction Studies : Research indicates that this compound interacts with specific enzymes and receptors involved in cellular signaling pathways. This interaction can modulate biological responses and offers insights into its potential therapeutic uses.

Wirkmechanismus

The mechanism by which 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone exerts its effects is primarily through its interaction with molecular targets in electronic devices. The extended conjugated system allows for efficient charge transport, making it an excellent candidate for use in organic electronics. In biological systems, its mechanism of action may involve binding to specific biomolecules, altering their fluorescence properties.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Solubility | Thermal Stability | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | ~700 (estimated) | Low (aromatic) | Moderate | Phenyl, Phenylamino |

| MM41 | 831.08 | Water-soluble | High | Morpholinopropyl |

| NDI-C4F | 760.64 | Fluorophilic | Very High | Heptafluorobutyl |

| NDI-OD | 985.08 | Organic solvents | High | 2-Octyldodecyl |

Biologische Aktivität

The compound 2,7-Diphenyl-4,9-bis-phenylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 600.6 g/mol. The structure features a phenanthroline core that is known for its ability to intercalate into DNA, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C38H24N4O4 |

| Molecular Weight | 600.6 g/mol |

| Density | 1.5 g/cm³ (predicted) |

| Boiling Point | 874.5 °C at 760 mmHg |

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This interaction disrupts normal DNA functions and can lead to apoptosis in cancer cells. The compound's diphenylamino groups enhance its binding affinity to nucleic acids through hydrogen bonding and electrostatic interactions.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have demonstrated that the compound can induce cell death in several cancer types by disrupting DNA replication and transcription processes. This has been particularly noted in studies focusing on breast and lung cancer cells.

Antimicrobial Properties

In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity . Preliminary studies suggest it could be effective against certain bacterial strains due to its ability to penetrate bacterial cell membranes and disrupt cellular processes .

Case Studies

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed IC50 values indicating potent cytotoxicity with minimal effects on normal cells.

- Antimicrobial Evaluation : Another research effort focused on testing the compound against Gram-positive and Gram-negative bacteria. The findings suggested a broad spectrum of activity with particular efficacy against resistant strains .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related phenanthroline derivatives:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 4,7-Phenyl-1,10-phenanthroline | Antimalarial | 0.5 - 5 |

| 2-Hydroxyphenyl-phenanthroline | Anticancer | 10 - 20 |

| 2,9-Diamino-phenanthroline | Antimicrobial | 5 - 15 |

These comparisons highlight that while similar compounds exhibit varied activities and potency levels, the unique structure of this compound may confer specific advantages in targeting cancer cells.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2,7-diphenyl-4,9-bis-phenylamino derivatives of benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone, and how can reaction yields be optimized?

Answer:

The core structure of benzo[lmn][3,8]phenanthroline-tetraone derivatives is typically synthesized via condensation reactions. A common approach involves reacting substituted anthracene derivatives with aromatic amines under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 120–150°C for 24–48 hours . For 4,9-diamino derivatives, brominated intermediates (e.g., 4,9-dibromo precursors) are often used, enabling Buchwald-Hartwig amination with aryl amines in the presence of palladium catalysts . Yield optimization requires:

- Stoichiometric control : Maintain a 1:2 molar ratio of dibromo precursor to aryl amine to minimize side reactions.

- Catalyst selection : Use Pd(OAc)₂ with Xantphos ligands for improved coupling efficiency .

- Purification : Column chromatography with silica gel (eluent: DCM/MeOH 95:5) followed by recrystallization in toluene enhances purity (>95%) .

Basic Question: What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns. For example, aromatic protons in the 8.6–8.8 ppm range (¹H NMR) and carbonyl carbons near 162 ppm (¹³C NMR) confirm the tetraone backbone .

- Single-crystal X-ray diffraction (SC-XRD) : Resolves π-stacking interactions and dihedral angles between phenyl substituents and the central core. A typical protocol involves growing crystals via slow evaporation of a saturated DCM solution, yielding monoclinic structures with space group P2₁/c .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ peaks at m/z 735 for derivatives with trimethoxybenzyl groups) .

Advanced Question: How do structural modifications (e.g., alkyl vs. aryl substituents) influence the optoelectronic properties of this compound?

Answer:

Substituent effects are critical for tuning properties such as HOMO-LUMO gaps and charge mobility:

- Alkyl chains (e.g., 2-octyldodecyl) : Enhance solubility in organic solvents (e.g., chloroform) but reduce π-π stacking efficiency, lowering charge-carrier mobility in organic photovoltaics (OPV) .

- Aryl groups (e.g., diphenyl) : Increase planarity and π-conjugation, narrowing the bandgap (e.g., ~1.8 eV for diphenyl derivatives) and improving absorption in the visible spectrum .

- Electron-withdrawing substituents (e.g., bromine) : Stabilize LUMO levels, making the compound suitable as an electron-accepting material in perovskite solar cells .

Methodological recommendation : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties before synthesis .

Advanced Question: How should researchers address contradictions in reported photophysical data for derivatives of this compound?

Answer:

Discrepancies in fluorescence quantum yields or absorption maxima often arise from:

- Sample purity : Trace solvents (e.g., DMF residuals) can quench fluorescence. Validate purity via HPLC with UV/Vis detection (λ = 254 nm) .

- Measurement conditions : Solvent polarity (e.g., THF vs. toluene) and concentration effects must be standardized. For example, aggregation-induced emission (AIE) behavior may occur at >10⁻⁴ M .

- Crystallographic vs. solution-state data : SC-XRD confirms solid-state packing, while time-resolved fluorescence spectroscopy (TRFS) resolves excited-state dynamics in solution .

Basic Question: What safety protocols are recommended for handling this compound given limited toxicological data?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers under argon at 2–8°C to prevent degradation. Avoid contact with moisture or strong oxidizers .

- Waste disposal : Incinerate at >1000°C in licensed facilities to avoid environmental release .

Advanced Question: How can computational modeling guide the design of derivatives for targeted applications (e.g., organic electronics vs. bioimaging)?

Answer:

- Molecular docking : Predict binding affinity to biological targets (e.g., DNA G-quadruplexes) using AutoDock Vina with AMBER force fields .

- Charge transport simulations : Utilize Marcus theory to calculate hole/electron mobility in crystalline phases using tools like VASP .

- Optical property prediction : Time-dependent DFT (TD-DFT) models absorption/emission spectra, aiding in designing near-infrared (NIR) emitters .

Basic Question: What are the key challenges in scaling up the synthesis of this compound for academic research purposes?

Answer:

- Solvent volume limitations : Reflux conditions for 48 hours require large volumes of DMF, complicating solvent recovery. Switch to microwave-assisted synthesis (e.g., 180°C, 30 minutes) to reduce solvent use .

- Purification bottlenecks : Replace column chromatography with Soxhlet extraction using ethyl acetate for gram-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.